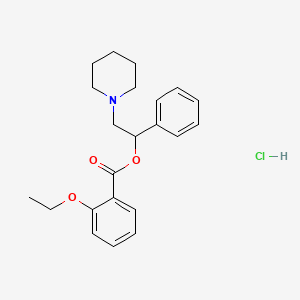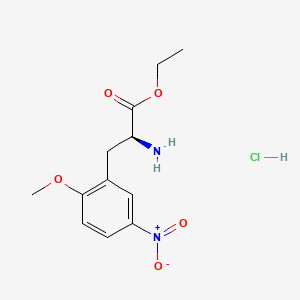
DL-Phenylalanine, 2-methoxy-5-nitro-, ethyl ester, monohydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
DL-Phenylalanine, 2-methoxy-5-nitro-, ethyl ester, monohydrochloride is a chemical compound with the molecular formula C12H17ClN2O5 and a molecular weight of 304.73 g/mol . This compound is a derivative of phenylalanine, an essential amino acid, and is characterized by the presence of a methoxy group and a nitro group on the phenyl ring, as well as an ethyl ester and a hydrochloride moiety.
Preparation Methods
The synthesis of DL-Phenylalanine, 2-methoxy-5-nitro-, ethyl ester, monohydrochloride involves several steps. One common method is the esterification of DL-phenylalanine with ethanol in the presence of an acid catalyst, followed by nitration and methoxylation reactions . The reaction conditions typically involve refluxing the reactants in an appropriate solvent, such as methanol or ethanol, and using reagents like nitric acid for nitration and methanol for methoxylation . Industrial production methods may involve similar steps but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
DL-Phenylalanine, 2-methoxy-5-nitro-, ethyl ester, monohydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, forming amine derivatives.
Substitution: The methoxy and nitro groups can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives . Major products formed from these reactions include amino derivatives and substituted phenylalanine esters.
Scientific Research Applications
DL-Phenylalanine, 2-methoxy-5-nitro-, ethyl ester, monohydrochloride has several scientific research applications:
Mechanism of Action
The mechanism of action of DL-Phenylalanine, 2-methoxy-5-nitro-, ethyl ester, monohydrochloride involves its interaction with various molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to antimicrobial and antioxidant effects . The methoxy group may also play a role in modulating the compound’s biological activity by affecting its binding to target molecules .
Comparison with Similar Compounds
DL-Phenylalanine, 2-methoxy-5-nitro-, ethyl ester, monohydrochloride can be compared with other phenylalanine derivatives, such as:
L-Phenylalanine ethyl ester hydrochloride: Similar in structure but lacks the methoxy and nitro groups, leading to different chemical and biological properties.
4-Nitro-L-phenylalanine: Contains a nitro group but lacks the methoxy and ethyl ester groups, resulting in different reactivity and applications.
DL-Phenylalanine methyl ester: Similar ester functionality but with a methyl group instead of an ethyl group, affecting its physical and chemical properties.
Properties
CAS No. |
116366-15-5 |
|---|---|
Molecular Formula |
C12H17ClN2O5 |
Molecular Weight |
304.72 g/mol |
IUPAC Name |
ethyl (2S)-2-amino-3-(2-methoxy-5-nitrophenyl)propanoate;hydrochloride |
InChI |
InChI=1S/C12H16N2O5.ClH/c1-3-19-12(15)10(13)7-8-6-9(14(16)17)4-5-11(8)18-2;/h4-6,10H,3,7,13H2,1-2H3;1H/t10-;/m0./s1 |
InChI Key |
HZZKUPWMHSJEQA-PPHPATTJSA-N |
Isomeric SMILES |
CCOC(=O)[C@H](CC1=C(C=CC(=C1)[N+](=O)[O-])OC)N.Cl |
Canonical SMILES |
CCOC(=O)C(CC1=C(C=CC(=C1)[N+](=O)[O-])OC)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


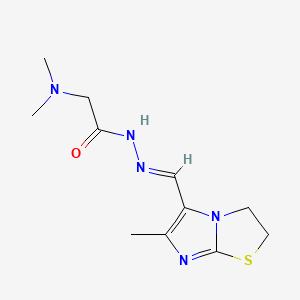
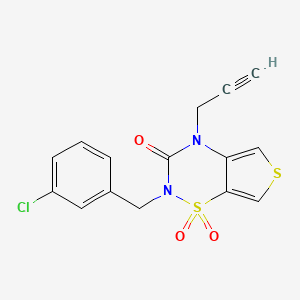
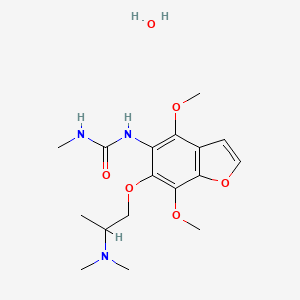
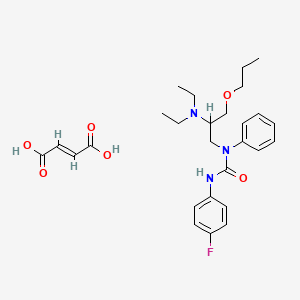
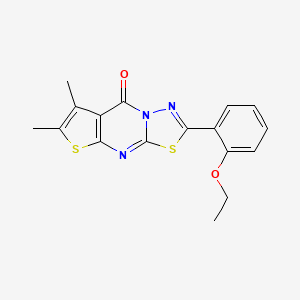
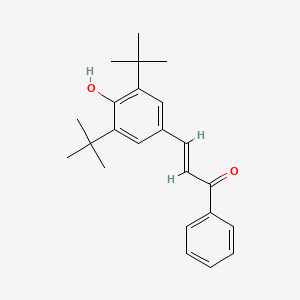
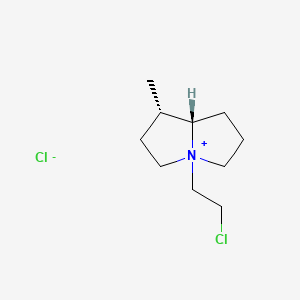
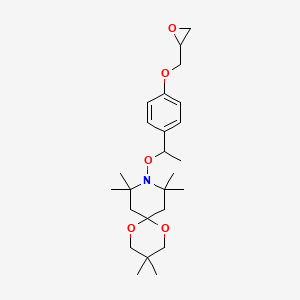
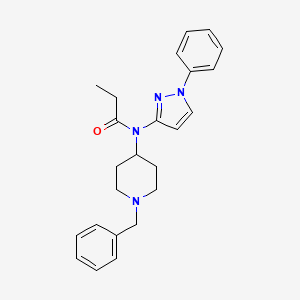
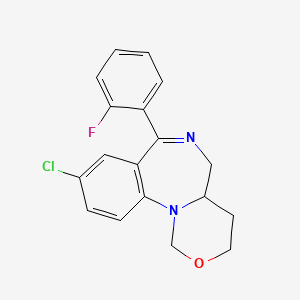
![sodium;(5R,6S)-6-[(1R)-1-hydroxyethyl]-7-oxo-3-[(1S,3R)-1-oxothiolan-3-yl]sulfanyl-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate](/img/structure/B15191158.png)
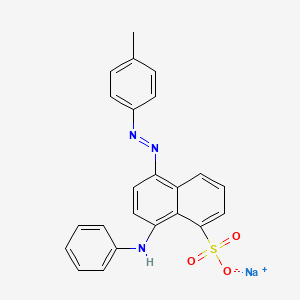
![4-[(7-methoxy-2,3-dihydro-1,4-benzothiazepin-4(5H)-yl)methyl]benzoic acid](/img/structure/B15191172.png)
